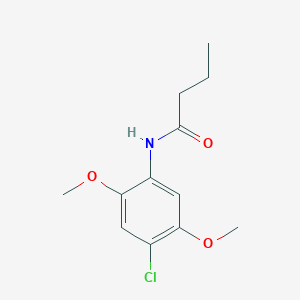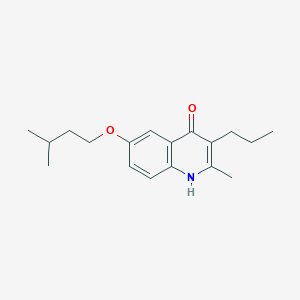
2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol is a chemical compound that has been widely researched for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as MBPQ, and it has a complex molecular structure that makes it a valuable tool for researchers who are interested in studying the mechanisms of action of different chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol is complex and multifaceted. This compound has been shown to interact with various biological molecules, including proteins, DNA, and lipids. Its ability to bind to these molecules is thought to be due to its unique molecular structure, which allows it to form hydrogen bonds and other interactions with these biomolecules.
Biochemical and Physiological Effects:
2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II. It has also been shown to have antioxidant properties, which may make it useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol in lab experiments is its ability to act as a fluorescent probe. This allows researchers to track the binding of different ligands to biomolecules in real-time. However, one of the limitations of using this compound is its complex molecular structure, which makes it difficult to synthesize and purify.
Direcciones Futuras
There are many potential future directions for research on 2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol. One area of interest is the development of new synthetic methods that can produce this compound more efficiently and with higher purity. Another area of interest is the development of new applications for this compound in the fields of medicinal chemistry, pharmacology, and biochemistry. Finally, there is also potential for research on the potential toxicological effects of this compound, as well as its potential use as a therapeutic agent in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol is a complex process that requires specialized knowledge and equipment. One of the most common methods for synthesizing this compound involves the reaction of 2-methyl-4-hydroxyquinoline with 3-methyl-1-butanol and propyl bromide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol has been extensively studied for its potential applications in scientific research. This compound has been used as a fluorescent probe to study the binding of different ligands to proteins, DNA, and other biomolecules. It has also been used as a tool to study the mechanisms of action of various enzymes and other biological systems.
Propiedades
IUPAC Name |
2-methyl-6-(3-methylbutoxy)-3-propyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-5-6-15-13(4)19-17-8-7-14(11-16(17)18(15)20)21-10-9-12(2)3/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGARWEWWFNLBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC2=C(C1=O)C=C(C=C2)OCCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(3-methylbutoxy)-3-propylquinolin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)
![4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5714999.png)

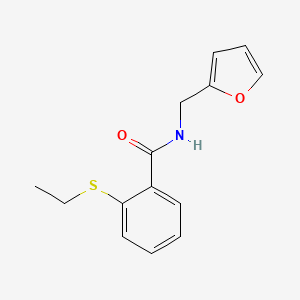
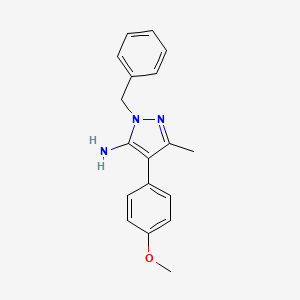
![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)

![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
![4-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5715054.png)
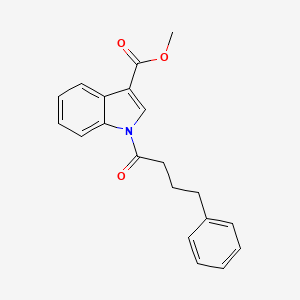

![2-amino-4-(4-isopropylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5715071.png)

